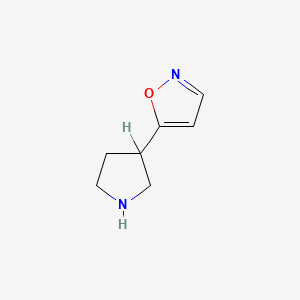
3-(Isoxazol-5-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isoxazol-5-yl)pyrrolidine is a heterocyclic compound that features both an isoxazole and a pyrrolidine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrrolidines are five-membered rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The pyrrolidine ring can then be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 3-(Isoxazol-5-yl)pyrrolidine may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). due to the high costs and environmental concerns associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being explored .
化学反应分析
Types of Reactions: 3-(Isoxazol-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学研究应用
3-(Isoxazol-5-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-(Isoxazol-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, isoxazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease . The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: A compound with similar structural features and potential biological activities.
Uniqueness: 3-(Isoxazol-5-yl)pyrrolidine is unique due to the combination of the isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties
生物活性
3-(Isoxazol-5-yl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic effects, particularly in anti-inflammatory, antibacterial, and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with other compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an isoxazole moiety. Its molecular formula is C7H8N2O with a molecular weight of approximately 136.15 g/mol. The presence of the isoxazole ring contributes to its biological activity by enhancing interactions with biological targets.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:
- 5-Lipoxygenase (5-LOX) Inhibition : Research has shown that isoxazole derivatives can inhibit 5-LOX, an enzyme involved in the production of pro-inflammatory leukotrienes. For instance, a study demonstrated that this compound exhibited significant inhibition of 5-LOX with an IC50 value comparable to standard drugs used in asthma treatment .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential. In vitro assays indicated that it possesses free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells .
Table 1: Biological Activity Summary of this compound
| Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-LOX Inhibition | Enzyme Inhibition | 12.5 | |
| Antioxidant Activity | DPPH Assay | 15.0 | |
| Antibacterial Activity | Zone of Inhibition | - |
Case Studies and Research Findings
- Inhibition of Inflammatory Pathways : A study focused on the synthesis and evaluation of various isoxazole derivatives, including this compound, highlighted its effectiveness in inhibiting the 5-LOX pathway. The compound demonstrated a dose-dependent inhibition pattern, suggesting potential use in treating inflammatory diseases such as asthma .
- Antimicrobial Properties : Another investigation assessed the antibacterial properties of related isoxazole derivatives, noting that modifications to the isoxazole ring could enhance antibacterial efficacy. While specific data for this compound was not detailed, structural similarities suggest potential effectiveness against gram-positive bacteria .
- Comparative Studies : Comparative analysis with other isoxazole derivatives revealed that this compound exhibited superior inhibition rates against certain enzymes when compared to structurally similar compounds. This positions it as a promising candidate for further development in pharmacological applications .
属性
CAS 编号 |
1225218-93-8 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC 名称 |
5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H |
InChI 键 |
RIFWPPJJHJYLTL-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=CC=NO2 |
规范 SMILES |
C1CNCC1C2=CC=NO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















